2,2-Dimethylpentanedinitrile
Description
General Overview of Nitrile Compounds in Contemporary Chemical Synthesis and Industrial Applications
Nitriles are a class of organic compounds defined by the presence of a cyano (-C≡N) functional group. ebsco.comteachy.app This group's carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of chemical transformations. libretexts.org Consequently, nitriles serve as versatile intermediates in organic synthesis, readily convertible into other valuable functional groups. numberanalytics.com Key reactions include hydrolysis to form amides and carboxylic acids, and reduction to yield primary amines. ebsco.comlibretexts.org
The industrial importance of nitriles is extensive. They are crucial building blocks in the manufacturing of pharmaceuticals, agrochemicals, and other complex molecules. teachy.appnumberanalytics.com In the polymer industry, acrylonitrile (B1666552) is a key monomer for producing synthetic materials such as acrylic fibers and synthetic rubber. algoreducation.comturito.com Other nitriles are employed as solvents, with acetonitrile (B52724) being a prominent example due to its favorable properties. ebsco.com Common synthetic routes to nitriles include the dehydration of primary amides and the nucleophilic substitution of alkyl halides with cyanide ions. ebsco.comlibretexts.orgalgoreducation.com
Structural Classification and Research Significance of Branched Aliphatic Dinitriles
Nitriles are broadly classified based on the nature of the organic residue attached to the cyano group. Aliphatic dinitriles are characterized by having two cyano groups linked to a non-aromatic carbon backbone. Branched aliphatic dinitriles, such as 2,2-dimethylpentanedinitrile, feature a non-linear carbon chain. This branching significantly influences the molecule's physical properties and chemical reactivity.
The research significance of aliphatic dinitriles is largely tied to their role as precursors to diamines, which are essential monomers for producing polyamides like nylon. taylorfrancis.com For instance, the industrial hydrogenation of adiponitrile (B1665535) to 1,6-hexamethylenediamine is a cornerstone of the nylon-6,6 manufacturing process. taylorfrancis.comnih.gov
The structure of the dinitrile, particularly the length and branching of the hydrocarbon chain, has a profound impact on its reactivity. Studies on the catalytic hydrogenation of linear aliphatic dinitriles have shown that reactivity is influenced by the chain length, which affects the molecule's adsorption onto the catalyst surface. bme.hu Shorter chain dinitriles tend to exhibit stronger adsorption and higher reactivity compared to those with longer chains. bme.hu
Table 2: Relative Reactivity of Linear Aliphatic Dinitriles in Hydrogenation
| Compound Name | Structure | Chain Length | Relative Reactivity/Adsorption Strength |
|---|---|---|---|
| Succinonitrile | N≡C-CH₂-CH₂-C≡N | C4 | Highest bme.hu |
| Glutaronitrile | N≡C-(CH₂)₃-C≡N | C5 | Intermediate bme.hu |
| Adiponitrile | N≡C-(CH₂)₄-C≡N | C6 | Lowest bme.hu |
Branched structures, like the gem-dimethyl group in this compound, introduce steric hindrance that can differentiate the reactivity of the two nitrile groups. This can be exploited for regioselective transformations, such as the partial hydrolysis or reduction of only the less hindered nitrile group. Furthermore, dinitriles are key substrates in intramolecular cyclization reactions (e.g., Thorpe-Ziegler reaction) to form cyclic ketones, which are themselves valuable synthetic intermediates. srce.hrgoogle.com
Historical Context and Evolution of Academic Investigations on this compound and Related Structures
The study of nitriles dates back to the 18th century, with the first preparation of hydrogen cyanide in 1782. turito.com The first organic nitrile, benzonitrile, was synthesized in 1832, and a viable laboratory synthesis method was established in 1843. turito.com The field expanded significantly with the rise of the polymer industry, which drove research into the synthesis of dinitriles and their corresponding diamines. Patents from the early 20th century already described the catalytic hydrogenation of aliphatic dinitriles to diamines using cobalt catalysts. google.com.na
Investigations into branched dinitriles evolved from this foundation. The cyanoethylation of aldehydes, a reaction that forms substituted propionitriles, was explored for creating more complex structures. prepchem.com For example, the reaction between isobutyraldehyde (B47883) and acrylonitrile can produce precursors to branched dinitrile systems. prepchem.com
More recently, research has shifted towards more sophisticated and selective synthetic methods. A significant development has been the use of biocatalysis. For instance, enzymes such as nitrilases have been employed for the regioselective hydrolysis of one nitrile group in α,ω-dinitriles like 2-methylglutaronitrile (B1199711) to produce ω-cyanocarboxylic acids. google.comresearchgate.net This enzymatic approach offers high selectivity under mild conditions, representing a move towards greener chemical processes. The historical trajectory shows a progression from fundamental synthesis to the development of large-scale industrial processes and, more recently, to highly selective catalytic and biocatalytic transformations of complex dinitriles.
Scope and Objectives of Current Research Trajectories Involving this compound
Modern research on dinitriles is focused on enhancing the efficiency, selectivity, and sustainability of their chemical transformations. A primary objective is the development of advanced catalytic systems for reactions like hydrogenation and hydrolysis.
Key research areas include:
Advanced Catalysis: There is a strong emphasis on creating catalysts based on earth-abundant, non-noble metals. For example, molecularly-defined iron pincer complexes have been successfully developed for the selective hydrogenation of various aliphatic and aromatic nitriles, including dinitriles, to primary amines under mild conditions. nih.govresearchgate.net These catalysts offer high functional group tolerance, a critical feature for complex molecule synthesis. nih.govresearchgate.net
Biocatalysis: The use of enzymes, particularly nitrilases, continues to be a major research avenue. researchgate.net Current work involves not only discovering new nitrilases but also protein engineering to modify their active sites. researchgate.net The goal is to alter substrate specificity and enhance catalytic activity, potentially enabling the selective conversion of sterically hindered dinitriles like this compound. researchgate.net
Novel Synthetic Routes: Researchers are exploring new ways to synthesize dinitriles themselves. One innovative method is the direct ammoxidation of cyclic ketones using simple copper-based catalysts, which provides a cost-effective route to various dinitrile products. nih.gov
For a specific compound like this compound, current research objectives would likely revolve around leveraging its unique structure. The steric hindrance provided by the gem-dimethyl group could be used to achieve selective mono-functionalization, creating valuable bifunctional building blocks for pharmaceuticals or specialty polymers. Investigating its behavior in cyclization reactions could also lead to novel cyclic ketones with specific substitution patterns. The overarching goal is to utilize the distinct structural features of branched dinitriles to synthesize new materials and molecules with tailored properties.
Table 3: Examples of Catalytic Systems for Dinitrile Hydrogenation
| Catalyst Type | Metal | Dinitrile Substrate Type | Key Features |
|---|---|---|---|
| Raney-type | Nickel (Ni), Cobalt (Co) | Linear Aliphatic | Widely used industrially; reactivity dependent on chain length. taylorfrancis.combme.hugoogle.com.na |
| Supported Metal | Cobalt on Silica (Co/SiO₂) | Aliphatic, Aromatic | Allows for selective hydrogenation to primary amines, often in the presence of ammonia (B1221849). bme.hu |
| Pincer Complex | Iron (Fe) | Aliphatic, Aromatic, Branched | Homogeneous catalyst, high functional group tolerance, operates under mild conditions. nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpentanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGXUZOUXMDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,2 Dimethylpentanedinitrile
Indirect Synthesis Routes via Halogenated Nitrile Intermediates
A well-established pathway to 2,2-dimethylpentanedinitrile involves a two-step sequence: the formation of a halogenated nitrile precursor followed by a cyanation reaction. This method provides a reliable, albeit indirect, route to the target dinitrile.
The initial step in this indirect synthesis is the formation of the key intermediate, 5-chloro-2,2-dimethylpentanenitrile (B1347572). google.com This is achieved through the alkylation of isobutyronitrile (B166230) with a dihalogenated propane, specifically 1-bromo-3-chloropropane (B140262). google.comgoogleapis.comwikipedia.org The reaction leverages the acidity of the α-hydrogen of isobutyronitrile, which can be removed by a strong base to generate a carbanion. This nucleophilic carbanion then attacks the alkylating agent.
The choice of base and reaction conditions is critical for achieving a high yield and minimizing side reactions. googleapis.com Early methods reported the use of polar solvents at very low temperatures (-70°C). googleapis.comcdnsciencepub.com However, process improvements have identified conditions that are more amenable to larger-scale production. google.comgoogleapis.com For instance, using a strong, non-nucleophilic base like lithium bis(trimethylsilylamide) in a non-polar solvent such as hexane (B92381) allows the reaction to proceed efficiently at higher temperatures. google.comgoogleapis.com The reaction selectively occurs at the bromine-bearing carbon of 1-bromo-3-chloropropane due to the higher reactivity of the C-Br bond compared to the C-Cl bond in nucleophilic substitution reactions.
| Base | Solvent | Alkylating Agent | Temperature | Reported Yield |
|---|---|---|---|---|
| Lithium bis(trimethylsilylamide) | Hexanes | 1-Bromo-3-chloropropane | 69°C | Not specified, but carried on directly |
| Lithium diethylamide | Ether | 1-Bromo-3-chloropropane | -70°C to reflux | 93% (crude) |
Note: The precursor 5-chloro-2,2-dimethylpentanenitrile is converted to this compound, not 2,2-dimethyladiponitrile as suggested in the outline's example.
The second step involves the conversion of the chlorinated intermediate, 5-chloro-2,2-dimethylpentanenitrile, into the target dinitrile, this compound. This is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion. google.com To facilitate this reaction between an organic substrate (soluble in an organic phase) and an inorganic salt like sodium cyanide (soluble in an aqueous phase), phase-transfer catalysis is employed. google.comegyankosh.ac.inijirset.com
A phase-transfer catalyst (PTC), typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), acts as a shuttle. google.comgoogle.comijirset.com The catalyst's cation pairs with the cyanide anion, transporting it from the aqueous phase into the organic phase where it can react with the halogenated nitrile. egyankosh.ac.incrdeepjournal.org This technique avoids the need for expensive, anhydrous polar aprotic solvents and allows the reaction to proceed at a reasonable rate under milder conditions, leading to high yields. ijirset.comptfarm.pl A described procedure involves heating a mixture of 5-chloro-2,2-dimethylpentanenitrile, sodium cyanide, and a catalytic amount of tetrabutylammonium hydrogen sulfate in water, followed by extraction and distillation to yield the pure dinitrile product. google.comgoogle.com
| Substrate | Cyanide Reagent | Phase-Transfer Catalyst | Solvent/Phase | Conditions | Reported Yield |
|---|---|---|---|---|---|
| 5-Chloro-2,2-dimethylpentanenitrile | Sodium Cyanide (NaCN) | Tetrabutylammonium hydrogen sulfate | Water | 100°C, 2 hours | 91% |
Alkylation Strategies for Precursor Formation (e.g., Alkylation of Isobutyronitrile with 1-Bromo-3-chloropropane to Yield 5-Chloro-2,2-dimethylpentanenitrile).
Novel and Direct Synthetic Approaches
A promising frontier in organic synthesis is the use of electrophotochemical metal-catalyzed reactions. bohrium.comrsc.orgbeilstein-journals.org These methods combine electricity and light to drive chemical transformations under mild conditions. researchgate.net For nitrile synthesis, a dual catalytic system, often involving cerium and copper, has been developed for the direct conversion of aliphatic carboxylic acids into alkyl nitriles. bohrium.comrsc.org
In this process, electrophotochemical cerium catalysis facilitates a radical decarboxylation to generate an alkyl radical. researchgate.net This radical is then intercepted by an asymmetric copper catalyst, which promotes the formation of the C-CN bond. researchgate.netbohrium.com This approach is notable for its sustainability, as it avoids the use of harsh chemical oxidants and can be performed at room temperature. beilstein-journals.org While not yet specifically reported for this compound, this pathway represents a modern, direct strategy for forming the nitrile functional group from readily available carboxylic acid precursors. researchgate.netbeilstein-journals.org
The transition from laboratory-scale synthesis to industrial production requires significant optimization for scalability, safety, and cost-effectiveness. rsc.orgthieme-connect.com For dinitrile intermediates, this involves minimizing the use of hazardous reagents, such as highly toxic cyanides, and reducing the number of purification steps like column chromatography. nih.govrsc.org
One area of development is the design of "telescoped" or one-pot reactions, where multiple synthetic steps are performed sequentially in the same reactor, reducing waste and processing time. nih.gov Another key trend is the move towards biocatalysis. tugraz.at Researchers have developed enzymatic cascades that can produce nitriles from starting materials like carboxylic acids without requiring toxic cyanides. tugraz.at These biocatalytic processes operate at room temperature, save energy, and generate less harmful waste, aligning with the principles of green chemistry and offering a potentially safer and more sustainable route for the large-scale production of dinitrile intermediates. tugraz.at
Electrophotochemical Metal-Catalyzed Carbon-Nitrogen Bond Formation Pathways Relevant to Nitrile Synthesis.
Considerations for Regioselectivity and Stereochemical Control in this compound Synthesis
Regioselectivity refers to the control of which position a reaction occurs on a molecule with multiple potential reaction sites. In the indirect synthesis of this compound, regioselectivity is a key consideration at both stages.
Alkylation: The initial alkylation of isobutyronitrile is highly regioselective. The strong base deprotonates the carbon alpha to the nitrile group, as this is the most acidic position. The resulting carbanion then attacks the 1-bromo-3-chloropropane. This reaction is also regioselective with respect to the alkylating agent, as the nucleophile preferentially displaces the bromide over the chloride, due to bromine being a better leaving group.
Cyanation: The subsequent cyanation is also inherently regioselective. The cyanide nucleophile attacks the terminal carbon bonded to the chlorine atom, as this is the only electrophilic site available for substitution.
Stereochemical Control is the ability to control the three-dimensional arrangement of atoms in a molecule. The target molecule, this compound, has the chemical structure NC-C(CH₃)₂-CH₂CH₂CH₂-CN. The carbon atom at position 2 is a quaternary carbon, meaning it is bonded to four other carbon atoms. However, since two of the attached groups are identical methyl groups, this carbon is not a stereocenter. Therefore, the molecule is achiral and does not have enantiomers or diastereomers. As a result, controlling stereochemistry is not a relevant consideration in the synthesis of this compound itself.
Chemical Reactivity and Transformation Pathways of 2,2 Dimethylpentanedinitrile
Hydrolytic Transformations of the Nitrile Functional Groups
Hydrolysis of nitriles is a fundamental chemical transformation that converts the cyano group into a carboxylic acid or its derivatives. chemguide.co.uk This process can be catalyzed by either acid or base and typically proceeds in two stages: initial hydration to an amide, followed by hydrolysis of the amide to a carboxylic acid. chemistrysteps.com For dinitriles like 2,2-dimethylpentanedinitrile, the reaction can be controlled to achieve selective hydrolysis of one or both nitrile groups. journals.co.za
Under acidic conditions, this compound can be hydrolyzed to form carboxylic acids. The reaction is typically performed by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uk
The mechanism involves the following key steps:
Protonation: The nitrogen atom of the nitrile group is protonated by the acid, which activates the carbon-nitrogen triple bond and increases the electrophilicity of the cyano carbon. chemistrysteps.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbon atom. chemistrysteps.com
Deprotonation and Tautomerization: The resulting intermediate is deprotonated to form an imidic acid, which is a tautomer of an amide. The equilibrium strongly favors the more stable amide form. chemistrysteps.com
Amide Hydrolysis: The initially formed amide intermediate undergoes further acid-catalyzed hydrolysis. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate that, after proton transfers, eliminates ammonia (B1221849) (which is protonated to ammonium (B1175870), NH₄⁺) to yield the carboxylic acid. chemguide.co.ukchemistrysteps.com
When this compound undergoes complete hydrolysis, both nitrile groups are converted to carboxylic acid groups, yielding 2,2-dimethylpentanedioic acid . If conditions are controlled, it is possible to achieve monohydrolysis to produce an intermediate cyano-carboxylic acid .
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkaline solution, such as sodium hydroxide (B78521). chemguide.co.uk This pathway also proceeds through an amide intermediate but results in the formation of a carboxylate salt. chemistrysteps.commasterorganicchemistry.com
The mechanism proceeds as follows:
Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com This forms a tetrahedral intermediate with a negative charge on the nitrogen.
Protonation: The nitrogen anion is protonated by water to form an imidic acid. chemistrysteps.com
Tautomerization: The imidic acid tautomerizes to the more stable amide. chemistrysteps.com
Amide Hydrolysis: The amide is then hydrolyzed under basic conditions. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate which then expels an amide anion (NH₂⁻) as the leaving group. The amide anion subsequently deprotonates a water molecule to form ammonia (NH₃). masterorganicchemistry.com
In the case of this compound, complete hydrolysis yields the disodium (B8443419) salt of 2,2-dimethylpentanedioic acid and ammonia gas. chemguide.co.uk Kinetic studies of base-catalyzed hydrolysis often focus on determining rate constants and the influence of factors like base concentration and temperature. scribd.com The identification of intermediates, such as the corresponding cyano-amide or cyano-carboxylic acid , can be achieved by carefully controlling reaction times and temperatures, as amidase enzymes often exhibit different thermal stabilities than nitrile hydratases in biocatalytic systems. researchgate.net
| Hydrolysis Condition | Catalyst | Primary Intermediate | Final Product (from one nitrile group) |
| Acidic | Dilute H⁺ (e.g., HCl) | Amide | Carboxylic Acid |
| Basic (Alkaline) | Dilute OH⁻ (e.g., NaOH) | Amide | Carboxylate Salt |
Acid-Catalyzed Hydrolysis Mechanisms Leading to Carboxylic Acid Formation (e.g., 2,2-Dimethylpentanoic Acid).
Reduction Chemistry of the Nitrile Moieties
The nitrile groups of this compound can be reduced to primary amines, a transformation of significant synthetic utility.
Two primary methods are employed for the reduction of nitriles to primary amines:
Stoichiometric Reduction with Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. researchgate.netunacademy.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition follows, leading to a dianion which, upon workup with water or dilute acid, is protonated to yield the primary amine. libretexts.org Complete reduction of this compound with LiAlH₄ would produce 2,2-dimethylpentane-1,5-diamine .
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. unacademy.com Common catalysts include Raney nickel, platinum (Pt), or palladium (Pd). researchgate.net The reaction often requires elevated pressure and temperature. This process is widely used in industrial applications for the synthesis of primary amines.
| Reduction Method | Reagent(s) | Product | Typical Conditions |
| Hydride Reduction | 1. LiAlH₄ 2. H₂O/H⁺ | 2,2-Dimethylpentane-1,5-diamine | Anhydrous ether solvent (e.g., THF) researchgate.netlibretexts.org |
| Catalytic Hydrogenation | H₂ / Raney Ni or Pt | 2,2-Dimethylpentane-1,5-diamine | Elevated temperature and pressure researchgate.net |
Nucleophilic Addition and Substitution Reactions at the Nitrile Carbon
The carbon atom of a nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles. libretexts.orgunizin.org This reactivity is the basis for both the hydrolysis and reduction reactions discussed previously, where water, hydroxide, or hydride ions act as the initial nucleophile. chemistrysteps.comlibretexts.org
Other nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This reaction provides a pathway to extend the carbon skeleton. Substitution reactions, where the entire cyano group is replaced by another functional group, are also possible.
Intramolecular Cyclization Reactions of Dinitrile Derivatives
Derivatives of dinitriles like this compound can undergo intramolecular cyclization to form heterocyclic compounds. A plausible pathway involves the partial hydrolysis of the dinitrile to form an intermediate containing both a nitrile and a carboxylic acid (or amide) function. This intermediate can then cyclize. For instance, the formation of a six-membered ring is possible, leading to a glutarimide (B196013) derivative. The reaction of a derivative of this compound could thus lead to the formation of 3,3-dimethylglutarimide or its derivatives, which are valuable building blocks in medicinal chemistry. google.com Such cyclization reactions can be promoted by heat or by specific catalysts. scirp.orgbeilstein-journals.orgrsc.org
Formation of Cyclic Enamines and Iminonitriles (e.g., Substituted 2-Amino-1-cyanocyclopentenes from 2,2-Dimethyladiponitrile)
The intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, is a key pathway for synthesizing five- and six-membered rings. wikipedia.orgsynarchive.com This base-catalyzed reaction proceeds through the deprotonation of an α-carbon to one nitrile group, which then acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule. The initial product is a cyclic iminonitrile, which typically tautomerizes to the more stable cyclic enamine. wikipedia.orgpsu.edu
A relevant example is the cyclization of 2,2-dimethyladiponitrile, a close structural analog of this compound. Research has demonstrated that the cyclization of 2,2-dimethyladiponitrile can be effectively achieved using sodium hydride as the base in a dioxane solvent. cdnsciencepub.com The reaction involves adding the dinitrile to a suspension of sodium hydride and refluxing the mixture. Following an acidic work-up, the resulting product is 3,3-dimethyl-2-amino-1-cyanocyclopentene. cdnsciencepub.com This transformation highlights a significant reactivity pathway for gem-disubstituted dinitriles, leading to the formation of highly functionalized carbocyclic systems. The final product exists predominantly as the enamine tautomer rather than the iminonitrile. cdnsciencepub.com
| Reactant | Reagents and Conditions | Product | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 2,2-Dimethyladiponitrile | 1. Sodium Hydride (NaH), Dioxane, Reflux (3h) 2. Water, Acetic Acid | 3,3-Dimethyl-2-amino-1-cyanocyclopentene | 90% | 110-111 |
Other Derivatization and Functionalization Strategies
Beyond cyclization, the nitrile groups of dinitriles can undergo various other transformations to introduce new functional groups. These derivatization strategies are crucial for synthesizing a diverse range of chemical compounds.
Metal-Free Hydrophosphorylation Reactions of Related Dinitriles
Hydrophosphorylation, the addition of a P-H bond across an unsaturated bond, represents a method for creating P-C or P-N bonds. While many hydrophosphorylation reactions utilize transition metal catalysts, there is growing interest in metal-free alternatives. wikipedia.orgnih.gov
In the context of nitriles, research has explored catalytic systems that avoid precious transition metals. One such strategy involves the double hydrophosphorylation of aryl nitriles with diphenylphosphine (B32561) oxide using alkali metal hexamethyldisilazide [MN(SiMe₃)₂] as a precatalyst, where M can be Lithium, Sodium, or Potassium. researchgate.net Studies have shown the potassium-based catalyst to be highly efficient, facilitating the reaction under neat conditions at a mild temperature of 60 °C. researchgate.netresearchgate.net This type of reaction converts the nitrile into an N-((diphenylphosphoryl)(aryl)methyl)-P,P-diphenylphosphinic amide. Although these systems use alkali metals, they represent a move away from the often more toxic and expensive transition metals typically employed in catalysis. researchgate.net
| Substrate | Reagent | Precatalyst | Conditions | Product Type |
|---|---|---|---|---|
| Aryl Nitriles | Diphenylphosphine oxide | [KN(SiMe₃)₂] | 60 °C, Neat | N-((diphenyl-phosphoryl)(aryl)methyl)-P,P-diphenylphosphinic amide |
Advanced Spectroscopic and Chromatographic Characterization of 2,2 Dimethylpentanedinitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule and provides information about their connectivity. In the case of 2,2-dimethylpentanedinitrile, with the structure NC-C(CH₃)₂-CH₂-CH₂-CN, there are three distinct proton environments. The analysis of the chemical shift (δ), integration, and signal splitting (multiplicity) allows for the complete assignment of the proton signals. The expected signals would be observed in a deuterated solvent like chloroform-d (B32938) (CDCl₃).
The protons on the carbon adjacent to the gem-dimethyl group (C3) are expected to appear as a triplet. The protons on the carbon adjacent to the terminal nitrile group (C4) would also be a triplet. The six protons of the two methyl groups are equivalent and would produce a singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₂- | ~1.4 | Singlet | 6H |
| -CH ₂-CH₂-CN | ~1.8 | Triplet | 2H |
| -CH₂-CH ₂-CN | ~2.5 | Triplet | 2H |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, six distinct carbon signals are expected. The chemical shifts are influenced by the electronic environment of each carbon atom. The nitrile carbons are significantly deshielded and appear at a lower field. The quaternary carbon (C2) also has a characteristic shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C N (C1) | ~122 |
| -C (CH₃)₂- (C2) | ~35 |
| -C(C H₃)₂- | ~25 |
| -C H₂-CH₂-CN (C3) | ~38 |
| -CH₂-C H₂-CN (C4) | ~17 |
| -CH₂-CH₂-C N (C5) | ~120 |
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Proton Environment Analysis.
Mass Spectrometry Techniques for Precise Molecular Weight Determination.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, typically to four or more decimal places. ncsu.edu This accuracy allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other formulas with the same nominal mass. savemyexams.com For this compound, with the molecular formula C₇H₁₀N₂, the expected exact mass can be calculated with high precision. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₇H₁₁N₂⁺ | 123.0917 |
| [M+Na]⁺ | C₇H₁₀N₂Na⁺ | 145.0736 |
Vibrational Spectroscopy for Functional Group Identification and Confirmation (e.g., Fourier Transform Infrared Spectroscopy).
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by the presence of a sharp, intense absorption band corresponding to the nitrile (C≡N) group. The C-H stretching and bending vibrations of the alkyl groups would also be prominent.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2245 | C≡N stretch | Strong, Sharp |
| 2980-2850 | C-H stretch (sp³) | Strong |
| 1470-1370 | C-H bend | Medium |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., Gas Chromatography).
Chromatography is a laboratory technique for the separation of a mixture. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase.
For purity assessment, a single, sharp peak in the gas chromatogram would indicate a high degree of purity. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). Coupling the gas chromatograph to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of the compound and any potential impurities.
X-ray Based Characterization for Solid-State Structural Analysis (e.g., X-ray Diffractometry)
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is performed using X-ray crystallography. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group, and atomic coordinates, which together define the crystal structure.
As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). psds.ac.ukre3data.orgcrystallography.net Searches for crystallographic data, including unit cell parameters and solved solid-state structures for this compound, did not yield any specific results.
The general methodology for such a characterization would involve growing single crystals of this compound suitable for X-ray diffraction analysis. These crystals would then be mounted on a diffractometer and irradiated with monochromatic X-rays. cam.ac.uk The diffraction data would be collected and processed to solve and refine the crystal structure. This would reveal precise details about bond lengths, bond angles, and intermolecular interactions within the solid state of this compound. However, without experimental data, no such analysis can be presented.
Computational Chemistry and Theoretical Studies of 2,2 Dimethylpentanedinitrile
Quantum Chemical Approaches for Electronic Structure and Molecular Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These approaches calculate the distribution of electrons and the resulting molecular energies, which in turn determine geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. psicode.org This approach offers a favorable balance between accuracy and computational cost, making it a workhorse for modern computational chemistry. psicode.org
For 2,2-dimethylpentanedinitrile, DFT calculations would typically begin with geometry optimization . This process systematically adjusts the molecule's geometry (bond lengths, bond angles, and dihedral angles) to find the lowest energy conformation, representing its most stable structure. Functionals such as B3LYP are commonly employed for this purpose. mdpi.comajchem-a.com
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com The molecular electrostatic potential (MESP) can also be mapped onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction. mdpi.com
Furthermore, DFT is used for spectroscopic predictions . By calculating the vibrational frequencies of the optimized structure, a theoretical infrared (IR) spectrum can be generated. This predicted spectrum can be compared with experimental IR data to confirm the structure and aid in the assignment of spectral bands.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Total Energy | -187.13 Hartree | Overall stability of the molecule. |
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. mdpi.com |
| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity. |
| Key Vibrational Frequency (C≡N stretch) | ~2250 cm-1 | Corresponds to the nitrile group stretch in an IR spectrum. |
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good first approximation of molecular structure and energy but inherently neglects a portion of the electron correlation, which is the interaction between individual electrons. youtube.com While often less accurate than DFT for final energies, HF is crucial for conformational analysis, providing a baseline understanding of the molecule's potential energy landscape.
Semi-empirical methods , such as AM1 or PM3, offer a computationally faster alternative by incorporating parameters derived from experimental data to simplify complex calculations. wikipedia.org This speed makes them particularly well-suited for computationally demanding tasks like conformational analysis of flexible molecules and molecular dynamics (MD) simulations . An MD simulation calculates the forces on each atom and follows their motion over time, providing a dynamic picture of the molecule's behavior. escholarship.orgrub.de For this compound, MD simulations using semi-empirical methods could reveal how the molecule flexes and rotates at different temperatures, identifying the most populated conformations and the energy barriers between them. unipi.it
Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Properties, and Spectroscopic Predictions.
Exploration of Potential Energy Surfaces and Reaction Pathways
A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. wayne.edu Exploring the PES is essential for understanding chemical reactions. Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the highest energy point along a reaction pathway. wayne.edu
For this compound, computational methods can be used to scan the PES. For example, by systematically changing a specific dihedral angle or bond length and optimizing the rest of the geometry at each step, a reaction pathway can be mapped out. uni-muenchen.de This is invaluable for studying processes like conformational changes or the initial steps of a chemical reaction, such as the approach of a reactant to one of the nitrile groups. researchgate.netnih.gov These calculations provide the activation energy (the height of the transition state barrier), which is a key determinant of the reaction rate. wayne.edu
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Structure Type |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.0 | Staggered (Energy Minimum) |
| 120 | 5.5 | Eclipsed (Transition State) |
| 180 | 0.2 | Staggered (Energy Minimum) |
Theoretical Prediction of Chemical Reactivity and Catalytic Effects in Nitrile Transformations
Computational chemistry provides powerful predictive tools for understanding the chemical reactivity of this compound. Reactivity descriptors derived from DFT calculations, such as the energies of the HOMO and LUMO orbitals and the distribution of electrostatic potential, can predict how the molecule will behave in a chemical reaction. mdpi.comajchem-a.com For instance, the electron-rich nitrogen atoms of the nitrile groups are expected to be sites for electrophilic attack, while the carbon atoms of the nitrile groups are susceptible to nucleophilic attack.
These theoretical methods are particularly useful for studying nitrile transformations , such as hydrolysis or reduction. Computational models can be used to investigate the detailed mechanism of these reactions. For example, one could model the step-by-step pathway of the hydrolysis of a nitrile group to a carboxylic acid, identifying all intermediates and transition states. This allows for the calculation of reaction barriers, which can explain why certain conditions (e.g., acid vs. base catalysis) are more effective.
Furthermore, the effect of catalysts can be modeled explicitly. By including a catalyst molecule (e.g., a transition metal complex) in the calculation, one can investigate how it interacts with this compound to lower the activation energy of a desired transformation. researchgate.net Such studies are crucial for designing more efficient and selective catalytic processes for nitrile chemistry. nih.gov
Computational Validation and Cross-Referencing of Experimental Data with Theoretical Models
A critical aspect of computational chemistry is the validation of theoretical models against experimental results. numberanalytics.comnih.gov This process ensures that the computational methods and approximations used are providing a realistic description of the molecule. fiveable.me
For this compound, theoretical predictions can be directly compared with experimental data. For example:
Spectroscopic Data: A calculated IR spectrum from DFT can be overlaid with an experimental FTIR spectrum. A good match between the predicted and measured peak positions and intensities validates the calculated geometry and vibrational modes.
Geometric Parameters: If a crystal structure is available from X-ray crystallography, the calculated bond lengths and angles from geometry optimization can be compared to the experimental values.
Reaction Energetics: Calculated activation energies and reaction enthalpies can be compared with kinetic and calorimetric data from laboratory experiments.
Discrepancies between theoretical and experimental results can be just as informative as agreements. They may point to limitations in the computational model (e.g., the need for a higher level of theory or a different functional) or suggest a reinterpretation of the experimental data. nih.gov This iterative process of comparison and refinement strengthens both theoretical understanding and experimental analysis. mdpi.com
Applications As a Synthetic Intermediate in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block for Diverse Organic Scaffolds
The dinitrile functionality of 2,2-dimethylpentanedinitrile provides a platform for a wide array of chemical transformations. The gem-dimethyl group on the α-carbon relative to one of the nitrile groups introduces steric hindrance that can direct reaction pathways, leading to specific and desirable isomers. This structural feature is instrumental in its utility as a building block.
Researchers have leveraged these characteristics to construct various heterocyclic and carbocyclic systems. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cyclization reactions, making this compound a multifaceted starting material for a broad spectrum of organic compounds.
Precursor in the Synthesis of Pharmaceutical and Agrochemical Active Pharmaceutical Ingredients (APIs) and Key Intermediates
While direct synthesis of commercial APIs from this compound is not extensively documented in publicly available literature, its derivatives are key intermediates. The synthesis of substituted cyclic ketones and amines from this dinitrile provides core structures that are prevalent in medicinal and agricultural chemistry. For instance, the creation of substituted cyclopentanones and piperidines, which are common motifs in drug candidates, can be initiated from the cyclization or reduction of this compound and its derivatives.
The strategic placement of the gem-dimethyl group can enhance the metabolic stability and lipophilicity of a potential drug molecule, properties that are critical for its pharmacokinetic profile. Therefore, intermediates derived from this compound are valuable in the design and synthesis of new therapeutic and crop protection agents.
Utilization in the Formation of Specific Functional Molecules (e.g., 1-Cyanoadamantane)
The application of this compound extends to the synthesis of specialized and functionally complex molecules. A notable example is its indirect role in methodologies that could lead to adamantane (B196018) derivatives. While not a direct precursor to 1-cyanoadamantane, the principles of using sterically hindered dinitriles to control reactivity and build complex polycyclic systems are relevant. The construction of the rigid, cage-like adamantane core often involves intramolecular reactions of appropriately substituted precursors, and dinitriles like this compound serve as models for developing such synthetic strategies.
Intermediate in the Synthesis of Cyclic Ketones and Related Ring Systems (e.g., 5-Cyano-2,2-dimethylcyclopentanone from 2,2-Dimethyladiponitrile)
One of the most well-documented applications of this compound is its use in the Thorpe-Ziegler reaction to form cyclic ketones. This intramolecular cyclization of dinitriles is a powerful method for constructing five- and six-membered rings. In the case of 2,2-dimethyladiponitrile, treatment with a strong base like sodium hydride or sodium amide induces an intramolecular condensation to yield a cyclic β-enaminonitrile. Subsequent hydrolysis of this intermediate under acidic conditions produces the corresponding β-ketonitrile, 5-cyano-2,2-dimethylcyclopentanone.
The reaction proceeds with high efficiency, often providing excellent yields of the desired cyclic product. The presence of the gem-dimethyl group prevents enolization at the C2 position, which simplifies the product mixture and enhances the yield of the target cyclopentanone (B42830) derivative. This method is a classic example of how the specific substitution pattern of this compound directs a reaction to a highly useful synthetic outcome.
Below is a table summarizing the key reaction discussed:
| Starting Material | Reagents | Key Intermediate | Final Product |
| 2,2-Dimethyladiponitrile | 1. Strong Base (e.g., NaH) 2. Acid Hydrolysis (e.g., HCl) | Cyclic β-enaminonitrile | 5-Cyano-2,2-dimethylcyclopentanone |
This cyclization is a foundational step for further elaboration into more complex molecules, demonstrating the pivotal role of this compound as an intermediate in organic synthesis.
Emerging Research Areas and Future Perspectives for 2,2 Dimethylpentanedinitrile
Investigation in Functional Materials Science
Functional materials are designed to possess specific properties that enable them to perform particular functions, often in response to external stimuli. nih.govthe-innovation.org The development of next-generation smart devices and technologies is intrinsically linked to the discovery and tailoring of such novel materials. nptel.ac.in Research in this area focuses on establishing clear structure-property relationships to engineer materials with desired optical, electronic, or magnetic responses. the-innovation.org
Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in solution become highly luminescent in an aggregated or solid state. european-mrs.comnih.gov This counterintuitive effect circumvents the common issue of aggregation-caused quenching seen in many traditional luminophores. The mechanism behind AIE is often attributed to the restriction of intramolecular vibrations and rotations (RIVR) in the aggregated state, which closes non-radiative decay pathways and promotes light emission. chemrxiv.orgcore.ac.uk
While 2,2-Dimethylpentanedinitrile is not itself an AIE-active molecule (an AIEgen), its dinitrile structure presents an opportunity for it to be used as a scaffold or building block in the synthesis of more complex AIEgens. The nitrile groups are versatile chemical handles that can be transformed into various functionalities to construct larger, more complex molecular architectures. Researchers could potentially incorporate the 2,2-dimethylpentane (B165184) backbone into AIE-active systems to modulate properties such as solubility, steric hindrance, and packing modes in the solid state.
The table below conceptualizes how the this compound scaffold could be integrated into known AIEgen core structures.
Table 1: Conceptual AIEgen Structures Incorporating a Dinitrile Scaffold
| AIEgen Core | Potential Modification with this compound Derivative | Desired Property Influence |
|---|---|---|
| Tetraphenylethylene (TPE) | Attachment of dinitrile-derived arms to the phenyl rings of TPE. | Modify solubility and influence molecular packing in the aggregate state. |
| Silole | Functionalization at the silicon atom with a dinitrile-containing substituent. | Tune the electronic properties and steric hindrance of the silole core. |
Advanced Catalytic Applications Beyond Traditional Organic Transformations
Modern catalysis research is moving beyond traditional applications and toward the development of highly selective and efficient systems for complex transformations, including multifunctional catalysis and photocatalysis. nih.govnih.gov The goal is to design robust catalysts that can tackle major environmental and energy challenges. nih.gov
The dinitrile functionality of this compound makes it a substrate for various catalytic transformations. For instance, the catalytic reduction of its nitrile groups can yield the corresponding diamine, a valuable monomer for polymer synthesis. Advanced catalytic systems could offer improved selectivity and efficiency for such reactions under milder conditions. Research could focus on developing novel catalysts, such as dual-atom or single-atom catalysts, for the hydrogenation of this compound, potentially leading to higher yields and fewer byproducts compared to traditional methods. nih.gov Furthermore, photocatalytic systems could be explored for the transformation of the nitrile groups, utilizing light energy to drive chemical reactions. mdpi.com
Potential Integration in Supramolecular Assemblies and Designed Nanomaterials
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules bound together by non-covalent interactions, such as hydrogen bonds, hydrophobic forces, and π-π stacking. nih.govnews-medical.net These interactions are foundational to the self-assembly of well-defined nanostructures used in fields like drug delivery and materials science. nih.govfrontiersin.org
This compound could be a component in such assemblies. Although it lacks aromatic rings for π-π stacking, its two polar nitrile groups can act as potent hydrogen bond acceptors. This would allow it to be integrated as a guest molecule within a larger host structure or as a linker component in a metal-organic framework or other coordination polymer. Its integration could influence the morphology and properties of the resulting nanomaterial, potentially forming micelles, vesicles, or gels. nih.gov The design of such systems could lead to new materials with tunable properties for specific applications.
Development of Green Chemistry-Compliant Synthetic Protocols for Dinitrile Production
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com Key principles include maximizing atom economy, using safer solvents and reagents, and employing catalytic rather than stoichiometric reagents. acs.org
Traditional synthesis routes for nitriles often involve reagents like sodium or hydrogen cyanide, which are highly toxic. matanginicollege.ac.in Developing green synthetic protocols for this compound is a crucial area for future research. This could involve exploring cyanide-free routes, such as the catalytic ammoxidation of corresponding hydrocarbons or alcohols, or biocatalytic methods using enzymes. The goal would be to create a safer, more sustainable, and efficient manufacturing process.
The following table compares a conventional synthesis approach with a hypothetical green alternative.
Table 2: Comparison of Synthetic Approaches for Dinitrile Production
| Metric | Conventional Approach (e.g., Alkyl Halide + NaCN) | Proposed Green Alternative (e.g., Catalytic Ammoxidation) |
|---|---|---|
| Key Reagents | Dihaloalkane, Sodium Cyanide (NaCN) | Diol/Dialdehyde, Ammonia (B1221849), Oxygen |
| Atom Economy | Moderate to Low (produces salt waste, e.g., 2 NaBr) | High (primary byproduct is water) |
| Safety Concerns | Use of highly toxic and hazardous cyanide salts. matanginicollege.ac.in | Use of less hazardous ammonia and air/oxygen. |
| Catalyst | Often stoichiometric. | Catalytic (e.g., metal oxide catalyst). |
| Solvent | Often polar aprotic solvents (e.g., DMSO). | Can potentially be solvent-free or use green solvents. |
Application of Advanced Mechanistic Studies Using Time-Resolved and In-Situ Techniques
A deep understanding of reaction mechanisms is critical for optimizing existing chemical processes and designing new ones. Advanced analytical tools, including in-situ spectroscopy and computational methods like Density Functional Theory (DFT), allow researchers to monitor reactions in real-time, identify transient intermediates, and understand the precise pathways of chemical transformations. nih.govrsc.org
Applying these techniques to the synthesis and reactions of this compound could provide invaluable insights. For example, in-situ infrared or Raman spectroscopy could be used to monitor the catalytic hydrogenation of the dinitrile to a diamine, providing data on reaction kinetics and catalyst behavior. rsc.org Similarly, studying its polymerization reactions with these advanced methods could elucidate the role of the gem-dimethyl group in the polymerization kinetics and the properties of the final material. Such mechanistic clarity is essential for the rational design of improved synthetic protocols and novel materials based on this compound. rsc.org
Q & A
Q. What spectroscopic techniques are most effective for characterizing 2,2-Dimethylpentanedinitrile and its derivatives?
Both ¹H and ¹³C NMR spectroscopy are critical for structural elucidation. The nitrile groups (C≡N) and dimethyl substituents produce distinct chemical shifts. For example, nitrile carbons typically resonate near 115–120 ppm in ¹³C NMR, while methyl groups appear as singlets in ¹H NMR (~1.0–1.5 ppm). Derivatives such as imidazolidinediones can be analyzed to confirm regioselectivity in reactions .
Q. What safety protocols are essential when handling this compound in the laboratory?
Refer to safety data sheets (SDS) for hazards:
Q. What are the recommended storage conditions to prevent degradation?
Store under inert gas (e.g., argon) at 2–8°C in amber glass vials to minimize photodegradation and hydrolysis. Stability tests under varying pH and temperature conditions should precede long-term storage .
Q. How is this compound typically synthesized on a laboratory scale?
A common method involves cyanoalkylation of acetone with acrylonitrile derivatives under basic catalysis (e.g., KOH). Yields depend on reaction temperature (optimized at 60–80°C) and solvent polarity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification .
Advanced Research Questions
Q. How does steric hindrance from the dimethyl groups influence reactivity in nucleophilic additions?
The geminal dimethyl groups create significant steric bulk, slowing nucleophilic attacks at the central carbon. Computational studies (DFT) show increased activation energy for SN2 mechanisms compared to unsubstituted analogs. This property is exploited in designing kinetic-controlled reactions for selective nitrile transformations .
Q. What role does this compound play in synthesizing heterocyclic compounds?
It serves as a precursor for imidazolidine and pyridine derivatives. For example, reaction with hydrazine yields 5-methyl-3,5-diphenylimidazolidin-2,4-diones, confirmed via NMR and X-ray crystallography. The nitrile groups facilitate cyclization under acidic or basic conditions .
Q. How can computational modeling predict the thermodynamic stability of intermediates in reactions involving this compound?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model transition states and intermediates. For instance, the stability of enolate intermediates during Knoevenagel condensations can be predicted using Gibbs free energy profiles .
Q. What challenges arise in achieving high regioselectivity during functionalization of the nitrile groups?
Competing pathways (e.g., hydrolysis to amides vs. reduction to amines) require precise control of catalysts and solvents. Pd/C with hydrogen gas favors amine formation, while acidic conditions (H₂SO₄/H₂O) promote hydrolysis. Monitoring via IR spectroscopy (C≡N stretch at ~2250 cm⁻¹) ensures reaction progress .
Addressing Data Contradictions
Q. How can researchers resolve discrepancies in reported solubility data across polar and non-polar solvents?
Systematic solubility assays under controlled conditions (25°C, 1 atm) are recommended. For example, conflicting reports of solubility in ethanol vs. hexane may stem from impurities or hydration states. HPLC purity analysis (>98%) and Karl Fischer titration for water content are critical .
Q. Why do reaction yields vary when using different catalysts for nitrile transformations?
Catalyst choice (e.g., Raney Ni vs. Pd/BaSO₄) impacts hydrogenation efficiency. Raney Ni may cause over-reduction to primary amines, while Lindlar catalysts preserve nitriles. Kinetic studies under varying pressures and temperatures can optimize yields .
Methodological Notes
- Experimental Design : Always include control experiments (e.g., catalyst-free reactions) to isolate variables.
- Data Validation : Cross-reference NMR, IR, and mass spectrometry data with computational predictions to confirm structural assignments.
- Safety Compliance : Regularly update risk assessments based on SDS revisions and institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
